molecular formula C8H9NO B016504 5-Acetyl-2-methylpyridine CAS No. 36357-38-7

5-Acetyl-2-methylpyridine

Cat. No. B016504
M. Wt: 135.16 g/mol
InChI Key: PVRYOKQFLBSILA-UHFFFAOYSA-N
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Patent
US09149467B2

Procedure details

50 g of methyl 6-methylnicotinate was dissolved in 200 ml of ethyl acetate; 60% NaH 26.5 g, toluene 400 ml and DMF 34 ml were added to a three-necked bottle, 10% methyl 6-methylnicotinate ethyl acetate solution 20 ml was added, heated to 80° C., stirred for 0.5 h. To the reaction bottle, the residual methyl 6-methylnicotinate ethyl acetate solution was added dropwise slowly within about 1.5 h. After addition, the reaction was conducted at 80° C. for 8 h. The reaction stopped, cooled to room temperature. 300 ml of water was added to the reaction bottle, skimmed, the water layer was extracted with ethyl acetate three times, 200 ml per time. All ethyl acetate layers were combined, distillated at a reduced pressure to evaporate ethyl acetate, then 10% H2SO4 aqueous solution 400 ml was added, heated to 110° C., refluxed for 2 h. The reaction was then stopped, cooled to room temperature. Solid K2CO3 was used to adjust PH to 9, suction filtration was performed, the filter cake was washed with ethyl acetate. The filtrate was extracted with ethyl acetate four times, combined and rotary evaporated to dry, to obtain 35 g of 2-methyl-5-acetylpyridine, yield was about 65%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
34 mL
Type
solvent
Reaction Step Two
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[CH:4][N:3]=1.[H-].[Na+].[C:14]1(C)C=CC=CC=1.C(OC(=O)C)C.CC1C=CC(C(OC)=O)=CN=1>C(OCC)(=O)C.O.CN(C=O)C>[CH3:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:8])[CH3:14])=[CH:4][N:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
26.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
20 mL
Type
reactant
Smiles
C(C)OC(C)=O.CC1=NC=C(C(=O)OC)C=C1
Name
Quantity
34 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
methyl 6-methylnicotinate ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C)=O.CC1=NC=C(C(=O)OC)C=C1
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
After addition
WAIT
Type
WAIT
Details
the reaction was conducted at 80° C. for 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with ethyl acetate three times, 200 ml per time
CUSTOM
Type
CUSTOM
Details
to evaporate ethyl acetate
ADDITION
Type
ADDITION
Details
10% H2SO4 aqueous solution 400 ml was added
TEMPERATURE
Type
TEMPERATURE
Details
heated to 110° C.
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
to 9, suction filtration
WASH
Type
WASH
Details
the filter cake was washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate four times
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=NC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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